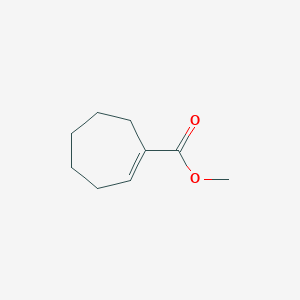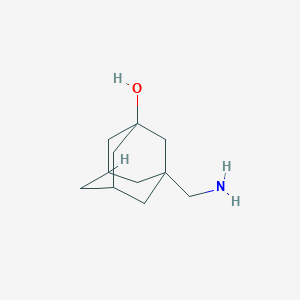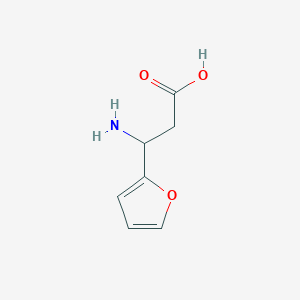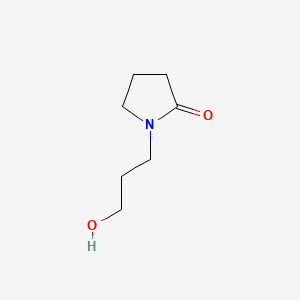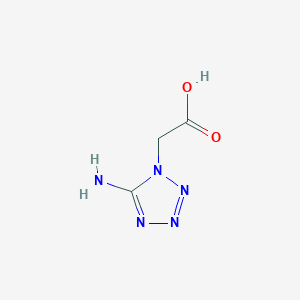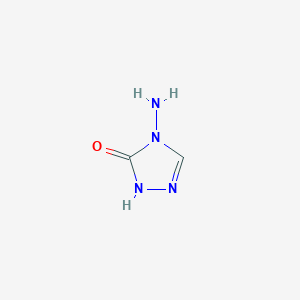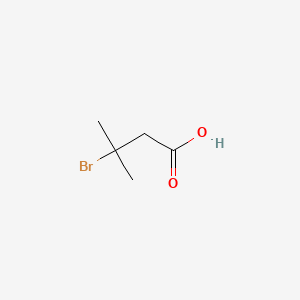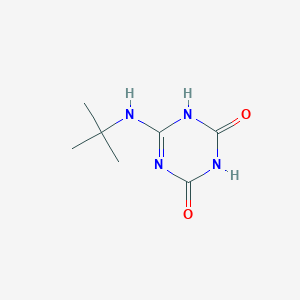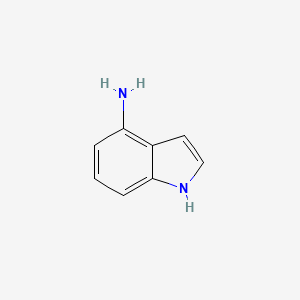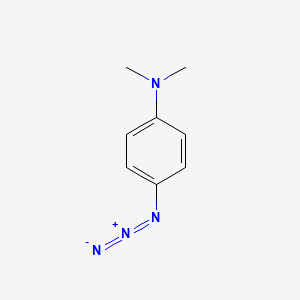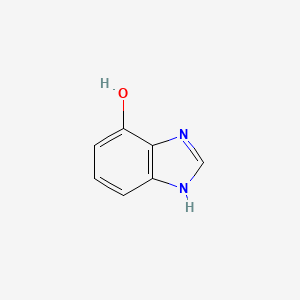
6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one" and related derivatives involves condensation reactions using various substrates including aldehydes, thioureas, and ketones under different conditions. For instance, a method involving the reaction of anisaldehyde, ethyl acetoacetate, and urea in the presence of a strong acidic ion-exchange membrane yields high product percentages, demonstrating the efficiency of catalytic systems in these syntheses (Ni Shu-jing, 2004).
Molecular Structure Analysis
The molecular structure of dihydropyrimidinones, including "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one," has been elucidated through various spectroscopic methods. Crystal structure analysis reveals that these compounds often crystallize in specific systems, displaying intermolecular hydrogen bonding that contributes to their stability. For example, studies have shown that these molecules can form triclinic systems with specific space groups, demonstrating the complexity of their structural arrangements (H. Peng et al., 2015).
Chemical Reactions and Properties
Dihydropyrimidinones undergo a variety of chemical reactions, showcasing their versatile chemistry. Their reactivity includes transformations such as alkylation, acylation, and cyclocondensation, leading to a wide array of derivatives with different substituents and biological activities. These reactions are crucial for exploring the pharmacological potential of these compounds (A. Ranise et al., 1997).
Physical Properties Analysis
The physical properties of "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one" derivatives have been characterized by their melting points, solubility, and crystalline forms. These properties are influenced by the molecular structure and the nature of substituents, affecting their stability, solubility, and overall reactivity.
Chemical Properties Analysis
Chemically, dihydropyrimidinones exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The chemical properties are closely linked to their structure, with the thioxo group playing a significant role in their biological activity. Studies demonstrate that modifications at the 6-position significantly affect their pharmacological profile, offering insights into the design of more potent derivatives (A. Ranise et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
- A study by Ranise et al. (1997) discussed the synthesis of 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones, demonstrating applications in local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities (Ranise et al., 1997).
Corrosion Inhibition
- Singh et al. (2016) investigated thiopyrimidines derivatives as corrosion inhibitors for mild steel in hydrochloric acid, highlighting the role of these compounds in industrial applications (Singh, Singh, & Quraishi, 2016).
Antimicrobial Activity
- Nigam, Saharia, and Sharma (1981) found that synthesized derivatives of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibited considerable activity against various microorganisms (Nigam, Saharia, & Sharma, 1981).
Anti-Inflammatory and Antimicrobial Studies
- Research by Lingappa et al. (2010) on pyrimidinothiazolidinones derived from 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one showed moderate anti-inflammatory activity and significant antibacterial and antifungal properties (Lingappa et al., 2010).
Novel Compounds Synthesis and Reactions
- A study by Saçmacı et al. (2008) focused on synthesizing new β-tricarbonyl compounds and their reactions, involving derivatives of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Saçmacı et al., 2008).
Antitumor Activity
- Research by Abu‐Hashem and Youssef (2011) and Hafez and El-Gazzar (2017) discussed the synthesis of novel compounds involving 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, indicating their potential in antitumor activities (Abu‐Hashem & Youssef, 2011); (Hafez & El-Gazzar, 2017).
Ionic Liquids in Synthesis
- Cahyana, Liandi, and Anwar (2022) explored the use of l-proline nitrate in ionic liquids for synthesizing pyrimidine derivatives, demonstrating innovative approaches in chemical synthesis (Cahyana, Liandi, & Anwar, 2022).
Building Blocks in Heterocyclic Synthesis
- Elian, Abdelhafiz, and Abdelreheim (2014) utilized 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a building block in synthesizing various heterocyclic compounds with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).
Green Chemistry and Environmental Applications
- Ma, Zhong, Peng, and Sun (2016) highlighted the role of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in green chemistry and its use in environmentally friendly synthesis processes (Ma, Zhong, Peng, & Sun, 2016).
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)9-6-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATNPSPOECSJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358267 | |
| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
CAS RN |
33166-87-9 | |
| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)
